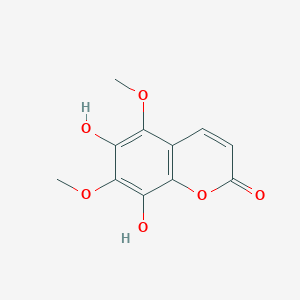

6,8-Dihydroxy-5,7-dimethoxycoumarin

Description

Overview of Coumarin (B35378) Chemical Biology

Coumarins are a class of benzopyrone compounds widely distributed in nature, particularly in plants, and are also found in some fungi and bacteria. Their basic structure, consisting of a benzene (B151609) ring fused to an α-pyrone ring, serves as a versatile scaffold for a multitude of chemical modifications. This structural versatility allows coumarins to interact with a wide range of biological targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking. Consequently, coumarins exhibit a broad spectrum of pharmacological activities, such as anti-inflammatory, antioxidant, antibacterial, and anticancer properties. The inherent bioactivity of the coumarin nucleus has established it as a "privileged scaffold" in drug discovery and development.

Importance of Polyoxygenated Coumarins in Natural Product Research

Among the diverse range of coumarin derivatives, those bearing multiple oxygen-containing functional groups, such as hydroxyl and methoxy (B1213986) groups, are of particular interest in natural product research. These polyoxygenated coumarins often exhibit enhanced biological activities compared to their less substituted counterparts. The position and nature of these oxygenated substituents on the coumarin core can significantly influence their physicochemical properties and their ability to interact with specific biological targets. For instance, the presence of hydroxyl groups can contribute to antioxidant activity through hydrogen donation, while methoxy groups can modulate lipophilicity and metabolic stability. The study of polyoxygenated coumarins isolated from natural sources continues to be a fruitful area for the discovery of new lead compounds with potential therapeutic applications.

Research Context of 6,8-Dihydroxy-5,7-dimethoxycoumarin

This compound is a specific polyoxygenated coumarin that has been identified as a natural product. Its chemical structure, featuring two hydroxyl and two methoxy groups on the benzene ring, places it within this important class of bioactive compounds. Research into this particular molecule has focused on its isolation from natural sources and the investigation of its biological properties, contributing to the broader understanding of the structure-activity relationships of polyoxygenated coumarins.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,8-dihydroxy-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c1-15-9-5-3-4-6(12)17-10(5)8(14)11(16-2)7(9)13/h3-4,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXSKWGVOIJTGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C2=C1C=CC(=O)O2)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168230 | |

| Record name | 6,8-Dihydroxy-5,7-dimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167105-92-2 | |

| Record name | 6,8-Dihydroxy-5,7-dimethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167105922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,8-Dihydroxy-5,7-dimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Phytochemical Investigations

Plant Sources and Distribution

Occurrence in Pelargonium sidoides DC

Pelargonium sidoides DC, a medicinal plant native to South Africa, is a well-documented source of 6,8-dihydroxy-5,7-dimethoxycoumarin. nih.govthieme-connect.com This compound is part of a complex mixture of coumarins found in the roots of the plant. researchgate.netafrigetics.com Research indicates that the coumarin (B35378) profile of P. sidoides is distinct and includes a variety of tri- and tetraoxygenated coumarins. researchgate.netafrigetics.com Alongside this compound, other significant coumarins isolated from P. sidoides include umckalin, scopoletin, and 5,6,7-trimethoxycoumarin. nih.govthieme-connect.com The presence of these compounds, including this compound, is considered a key characteristic of the plant's chemical makeup. researchgate.netafrigetics.com

The distribution of these coumarins within P. sidoides is primarily concentrated in the tuberous rhizomes. nih.gov The specific combination of these compounds in the roots contributes to the plant's traditional uses. researchgate.netafrigetics.com

Table 1: Major Coumarins Identified in Pelargonium sidoides

| Compound Name | Presence in P. sidoides |

| This compound | Yes |

| Umckalin | Yes |

| Scopoletin | Yes |

| 5,6,7-Trimethoxycoumarin | Yes |

| (+)-Catechin | Yes |

| Gallic acid | Yes |

| Gallic acid methyl ester | Yes |

This table is based on findings from studies on the constituents of Pelargonium sidoides. nih.govthieme-connect.com

Identification in other Botanical Species

While prominently found in Pelargonium sidoides, the broader distribution of this compound in the plant kingdom is not as extensively documented. However, related coumarins with similar oxygenation patterns are found in other species. For instance, various hydroxylated and methoxylated coumarins have been isolated from the genus Fraxinus (ash trees). researchgate.netselleckchem.com

Further phytochemical investigations are required to definitively map the presence and distribution of this compound across a wider range of botanical species.

Isolation and Purification Methodologies

The extraction and purification of this compound from its natural sources involve a series of sophisticated laboratory techniques.

Chromatographic Techniques for Enrichment and Separation

Chromatography is a fundamental technique for the separation of coumarins from plant extracts. researchgate.net High-Performance Liquid Chromatography (HPLC) is a particularly effective method for the analysis and separation of coumarin mixtures. nih.govresearchgate.net For the isolation of this compound and other coumarins from Pelargonium species, a common approach involves initial extraction with a solvent like methanol, followed by partitioning and a series of chromatographic steps. researchgate.net

Column chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) is a standard procedure for the initial fractionation of the crude extract. researchgate.net This is often followed by preparative HPLC to achieve a high degree of purity. researchgate.net The choice of the stationary phase (the column) and the mobile phase (the solvent system) is critical for achieving successful separation. sielc.com Reversed-phase columns, such as C18, are frequently used for the separation of coumarins. nih.govresearchgate.net

Table 2: Common Chromatographic Techniques for Coumarin Isolation

| Technique | Description |

| High-Performance Liquid Chromatography (HPLC) | A highly efficient method for separating, identifying, and quantifying components in a mixture. nih.govresearchgate.net |

| Column Chromatography | Used for the purification of individual compounds from a mixture by passing it through a column packed with an adsorbent like silica gel. researchgate.net |

| Thin-Layer Chromatography (TLC) | A quick and simple method to monitor the progress of a separation and to determine the purity of fractions. |

Advanced Separation Strategies for Complex Mixtures

For particularly complex mixtures containing numerous closely related compounds, more advanced separation strategies may be employed. Two-dimensional HPLC is a powerful technique that can significantly enhance the separation of complex samples. mdpi.com This method involves subjecting the sample to two independent HPLC separations, often using columns with different selectivities, which can resolve compounds that co-elute in a single-dimensional separation. mdpi.com

Another advanced approach is Dry Column Vacuum Chromatography (DCVC), which can be a more efficient alternative to traditional column chromatography for certain applications. researchgate.net These advanced techniques, combined with standard chromatographic methods, are crucial for obtaining pure samples of this compound for further scientific investigation.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound. It provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

For 6,8-dihydroxy-5,7-dimethoxycoumarin, the ¹H NMR spectrum is expected to show distinct signals for the two protons on the α-pyrone ring (H-3 and H-4) and the two methoxy (B1213986) groups. The absence of a signal for an aromatic proton indicates the benzene (B151609) ring is fully substituted. ceon.rs The chemical shifts of the methoxy protons and the coupling constants between H-3 and H-4 are characteristic of the coumarin (B35378) scaffold.

The ¹³C NMR spectrum would complement this by showing 11 distinct carbon signals, including those for the carbonyl carbon (C-2), the olefinic carbons (C-3 and C-4), the carbons of the aromatic ring, and the two methoxy carbons. The specific chemical shifts are highly dependent on the substitution pattern. Although detailed experimental data for this specific isomer is not published, studies on its sulfated derivatives have been hampered by poor signal quality. afrigetics.comceon.rs

Table 1: Predicted ¹H NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | Data not available | d |

| H-4 | Data not available | d |

| 5-OCH₃ | Data not available | s |

| 7-OCH₃ | Data not available | s |

| 6-OH | Data not available | s |

| 8-OH | Data not available | s |

Note: Experimental data is not available in the reviewed literature. d = doublet, s = singlet.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

| 5-OCH₃ | Data not available |

| 7-OCH₃ | Data not available |

Note: Experimental data is not available in the reviewed literature.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish the connectivity between the H-3 and H-4 protons through their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the C-3, C-4, and methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is key for connecting the different parts of the molecule. It shows correlations between protons and carbons over two or three bonds. For instance, correlations from the methoxy protons to their respective attachment points on the aromatic ring (C-5 and C-7) would confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons, helping to confirm the substitution pattern on the aromatic ring.

Distortionless Enhancement of Polarization Transfer (DEPT) Analysis

DEPT is a ¹³C NMR experiment that provides information about the number of protons attached to each carbon atom, distinguishing between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 experiment would show positive signals for the methoxy (CH₃) and olefinic (CH) carbons, while quaternary carbons would be absent. This technique helps in confirming the carbon assignments made from the broadband ¹³C spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the precise elemental composition of a molecule. For this compound, the molecular formula is C₁₁H₁₀O₆. nih.gov HRMS analysis would yield a highly accurate mass measurement that corresponds to this formula, distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of this compound is 238.047738 g/mol .

Liquid Chromatography-Mass Spectrometry (LC-MS/LC-QToF-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for identifying specific compounds within complex mixtures, such as plant extracts. In the analysis of Pelargonium species, LC-MS has been used to identify various coumarins. afrigetics.comceon.rs The identification of this compound would be based on its retention time in the LC column and the detection of its molecular ion peak (e.g., [M+H]⁺ at m/z 239.0550 or [M-H]⁻ at m/z 237.0399) in the mass spectrometer. Tandem MS (MS/MS) experiments within an LC-QToF-MS (Quadrupole Time-of-Flight) system would further confirm the structure by analyzing the specific fragmentation pattern of the parent ion, which is characteristic of the coumarin core and its substituents. ceon.rs

Ultraviolet-Visible (UV-Vis) Spectroscopy and Other Spectroscopic Methods

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugation systems. The coumarin scaffold, with its extended π-system, typically exhibits strong absorption in the UV region. The specific positions of the hydroxyl and methoxy groups on the benzene ring of this compound influence the precise wavelengths of maximum absorption (λmax).

Although the specific UV absorption spectrum for this compound is not detailed in the available literature, data from structurally similar coumarins allow for an informed estimation. For example, Fraxetin (B1674051) (7,8-dihydroxy-6-methoxycoumarin) displays absorption maxima (λmax) at 211 and 341 nm. It is expected that this compound would have a comparable UV absorption profile due to the similar arrangement of chromophoric and auxochromic groups. The presence of multiple hydroxyl and methoxy groups, which act as powerful auxochromes, typically leads to bathochromic (red) shifts in the absorption bands.

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a compound reveals characteristic vibrational frequencies corresponding to specific bonds.

For this compound, the FTIR spectrum is expected to show several key absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be characteristic of the O-H stretching vibrations of the two phenolic hydroxyl groups. The spectrum of the related isomer 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one notably shows a broad band for phenolic groups at 3397 cm⁻¹. mdpi.com

Other significant absorptions would include C-H stretching for the aromatic and methoxy groups, a strong C=O stretching vibration for the lactone carbonyl group (typically around 1700-1750 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching vibrations for the ether linkages of the methoxy groups and the lactone.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3200 | O-H Stretch (Broad) | Phenolic Hydroxyl (-OH) |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1750-1700 | C=O Stretch | α,β-Unsaturated Lactone |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1275-1200 | C-O Stretch | Aryl Ether |

Note: The data in this table are predicted based on the known functional groups of the compound and data from isomeric structures.

Comparative Spectroscopic Analysis with Related Coumarins

The spectroscopic properties of this compound can be better understood by comparing them with those of other structurally related coumarins. Compounds such as Fraxetin (7,8-dihydroxy-6-methoxycoumarin) and Esculetin (B1671247) (6,7-dihydroxycoumarin) serve as excellent references.

In mass spectrometry, the loss of a methyl group (M-15) is a characteristic fragmentation for methoxylated coumarins like Fraxetin and is expected for this compound. mdpi.comnih.gov

In UV-Vis spectroscopy, the position and number of hydroxyl and methoxy groups significantly affect the absorption maxima. Fraxetin, with its hydroxyl groups at C-7 and C-8 and a methoxy group at C-6, has λmax values of 211 and 341 nm. Esculetin, which lacks methoxy groups, shows different absorption characteristics. The additional methoxy group at C-5 in this compound compared to Fraxetin would likely cause subtle shifts in its UV spectrum.

FTIR data also shows strong parallels. The prominent broad hydroxyl band and the strong lactone carbonyl absorption are hallmark features of all these hydroxycoumarins. The specific fingerprint region (below 1500 cm⁻¹) would show variations based on the precise substitution pattern of each compound, allowing for their differentiation.

Table 3: Spectroscopic Data Comparison of Related Coumarins

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | UV λmax (nm) | Key FTIR Bands (cm⁻¹) |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₀O₆ | 238.19 | 238, 223 (Predicted) | Not Available | ~3400 (O-H), ~1720 (C=O) (Predicted) |

| Fraxetin (7,8-dihydroxy-6-methoxycoumarin) | C₁₀H₈O₅ | 208.17 | 208, 193, 179 | 211, 341 | Not Available |

| 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one | C₁₁H₁₀O₆ | 238.19 | 238, 223 mdpi.com | Not Available | ~3397 (O-H) mdpi.com |

This comparative approach underscores the systematic influence of substitution patterns on the spectroscopic properties within this class of coumarins.

Biological Activity

Antibacterial Activity

Research has demonstrated that 6,8-Dihydroxy-5,7-dimethoxycoumarin exhibits antibacterial activity. One study investigated its effects against a panel of both Gram-positive and Gram-negative bacteria. The compound showed notable activity, with minimum inhibitory concentrations (MICs) ranging from 300 to 500 µg/mL. afrigetics.com

The table below summarizes the antibacterial activity of this compound against various bacterial strains as reported in the literature.

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 300 - 500 | afrigetics.com |

| Streptococcus pneumoniae | Gram-positive | 300 - 500 | afrigetics.com |

| beta-hemolytic Streptococcus | Gram-positive | 300 - 500 | afrigetics.com |

| Escherichia coli | Gram-negative | 300 - 500 | afrigetics.com |

| Klebsiella pneumoniae | Gram-negative | 300 - 500 | afrigetics.com |

| Proteus mirabilis | Gram-negative | 300 - 500 | afrigetics.com |

| Pseudomonas aeruginosa | Gram-negative | 300 - 500 | afrigetics.com |

| Haemophilus influenzae | Gram-negative | 300 - 500 | afrigetics.com |

Biosynthetic Pathways and Precursor Incorporation Studies

Proposed Biosynthetic Routes to Oxygenated Coumarins

The biosynthesis of coumarins originates from the phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor. A series of enzymatic reactions, including deamination, hydroxylation, and cyclization, lead to the formation of the basic coumarin (B35378) scaffold. The diverse array of oxygenated coumarins found in nature arises from subsequent hydroxylation and methylation reactions catalyzed by specific enzymes.

For 6,8-dihydroxy-5,7-dimethoxycoumarin, a plausible biosynthetic route would involve a sequence of hydroxylation and methylation events on a coumarin intermediate. One potential precursor is esculetin (B1671247) (6,7-dihydroxycoumarin), a widely distributed coumarin derivative. researchgate.net The formation of this compound from esculetin would necessitate two hydroxylation steps at positions 5 and 8, and two methylation steps at positions 5 and 7. The exact order of these reactions is currently unknown and may depend on the substrate specificity of the involved enzymes in the producing organism.

Alternatively, the pathway could proceed through other intermediates, such as fraxetin (B1674051) (7,8-dihydroxy-6-methoxycoumarin), which would then undergo further hydroxylation and methylation. sigmaaldrich.comnih.govresearchgate.net The presence of a variety of tetraoxygenated coumarins in Pelargonium sidoides, including 6,8-dihydroxy-7-methoxycoumarin and 6,8-dihydroxy-5,7-tetramethoxycoumarin, points to a network of related biosynthetic pathways where different hydroxylated and methoxylated intermediates are produced. afrigetics.com

Table 1: Key Intermediates in Proposed Biosynthetic Routes

| Compound Name | Chemical Structure | Role in Proposed Pathway |

| L-Phenylalanine | C9H11NO2 | Primary precursor from the shikimate pathway |

| Cinnamic Acid | C9H8O2 | Formed from L-phenylalanine via deamination |

| Umbelliferone | C9H6O3 | A key branch-point intermediate in coumarin biosynthesis |

| Esculetin | C9H6O4 | A potential dihydroxylated precursor to the target compound |

| Fraxetin | C10H8O5 | An alternative dihydroxylated and methylated precursor |

Enzymatic Transformations in Coumarin Biosynthesis

The key enzymatic transformations leading to the formation of this compound are hydroxylation and O-methylation.

Hydroxylation: The introduction of hydroxyl groups onto the coumarin ring is primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are a large and diverse family of heme-containing proteins that play a crucial role in the biosynthesis of various secondary metabolites in plants. While the specific CYP450s involved in the 5- and 8-hydroxylation of a di-substituted coumarin precursor to form the target compound are unknown, studies on other coumarins have identified CYP450s responsible for hydroxylation at various positions on the coumarin nucleus.

O-Methylation: The methylation of hydroxyl groups is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes transfer a methyl group from SAM to a hydroxyl group of the substrate. Research on coumarin biosynthesis in various plants has identified several OMTs with specificity for different positions on the coumarin ring. nih.gov For instance, an enzyme similar to caffeic acid O-methyltransferase (COMT) has been shown to catalyze the methylation of various hydroxylated coumarins in Peucedanum praeruptorum. nih.gov The formation of the two methoxy (B1213986) groups in this compound would require one or more OMTs with specific regioselectivity for the hydroxyl groups at positions 5 and 7. Studies on a novel O-methyltransferase from rye (ScOMT1) have demonstrated specificity for the methylation of 7,8-dihydroxycoumarin (daphnetin), highlighting the existence of OMTs that can act on polyhydroxylated coumarins. researchgate.net

Table 2: Key Enzymes in Oxygenated Coumarin Biosynthesis

| Enzyme Class | Function | Example from Coumarin Biosynthesis |

| Phenylalanine ammonia-lyase (PAL) | Deamination of L-phenylalanine to cinnamic acid | The initial step of the phenylpropanoid pathway |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylation of cinnamic acid | A key step leading to various phenylpropanoids |

| Cytochrome P450 Monooxygenases (CYP450s) | Hydroxylation of the coumarin ring | Introduction of hydroxyl groups at various positions |

| O-Methyltransferases (OMTs) | Methylation of hydroxyl groups | Transfer of a methyl group from SAM to the coumarin |

Genetic and Molecular Regulation of Coumarin Production

The biosynthesis of coumarins is under tight genetic and molecular control, often regulated at the transcriptional level. The expression of the genes encoding biosynthetic enzymes like PAL, CYP450s, and OMTs is frequently controlled by specific transcription factors.

While the specific regulatory network for this compound has not been investigated, studies on other plant secondary metabolite pathways, including those for other coumarins, have implicated several families of transcription factors. These include MYB, bHLH, and WRKY transcription factors, which are known to act as master regulators of entire biosynthetic pathways by binding to specific recognition sites in the promoter regions of the pathway genes.

The production of coumarins is also often induced in response to various environmental stimuli, such as pathogen attack or nutrient deficiency. This suggests that the regulatory networks controlling coumarin biosynthesis are integrated into the broader signaling pathways of the plant that mediate responses to biotic and abiotic stress.

Investigations into Biological Activities and Molecular Mechanisms

Antimicrobial Activity Studies

The ability of 6,8-Dihydroxy-5,7-dimethoxycoumarin to inhibit the growth of various microorganisms has been a subject of investigation. These studies are crucial in the search for new antimicrobial agents to combat infectious diseases.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Research has indicated that this compound possesses antibacterial properties. Specifically, studies have reported its activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for this compound was found to be in the range of 300 to 500 µg/mL. tandfonline.com These findings suggest a broad-spectrum potential, although further detailed studies are required to fully elucidate its efficacy against a wider range of bacterial species and to understand its mechanism of action.

| Parameter | Value | Reference |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) Range | 300 - 500 µg/mL | tandfonline.com |

Mycobacterial Activity Assessment and Specificity

The activity of this compound against mycobacteria has also been explored, with some conflicting reports. In one instance, phytochemical analysis of the butanol root extract of Pelargonium sidoides led to the isolation of six compounds, including this compound. tandfonline.com When these isolated compounds were evaluated for their antitubercular activity, none of them, including this compound, showed any activity against Mycobacterium tuberculosis at the highest tested concentration of 200 µg/mL. tandfonline.com Furthermore, these compounds were also found to be inactive against M. tuberculosis-infected THP-1 cell lines. tandfonline.com

However, the same study also noted that due to an insufficient quantity of the isolated compound, this compound could not be tested for its activity against Mycobacterium smegmatis. tandfonline.com This suggests that while it may not be effective against M. tuberculosis under the tested conditions, its activity against other mycobacterial species remains to be fully determined.

Modulation of Microbial Pathogenesis

Currently, there is no publicly available scientific literature that specifically investigates the role of this compound in the modulation of microbial pathogenesis. This includes its effects on virulence factors, biofilm formation, or other mechanisms by which microbes cause disease.

Immunomodulatory Effects

The potential of this compound to modulate the immune system is another area of scientific interest. However, research in this specific area is limited.

Induction of Nitric Oxide (NO) Production in Macrophages

There are no specific studies available in the current scientific literature that have examined the effect of this compound on the induction of nitric oxide (NO) production in macrophages.

Impact on Inflammatory Mediator Release (e.g., TNF-alpha)

At present, there is no research documented in the public domain that details the impact of this compound on the release of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-alpha).

Cellular Immune Response Modulation

This compound, also known as fraxetin (B1674051), demonstrates significant modulation of the cellular immune response, primarily through its anti-inflammatory activities. Research indicates that this compound can influence key signaling pathways and the production of inflammatory mediators. In chondrocytes, fraxetin has been shown to counteract the inflammatory effects induced by interleukin-1β (IL-1β). It achieves this by inhibiting the release of inflammatory mediators through the regulation of the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/nuclear factor (NF)-κB signaling pathway. nih.gov This pathway is crucial in the innate immune system's response to pathogens and cellular stress.

Further studies have highlighted fraxetin's ability to modulate various cytokines and signaling molecules involved in inflammation. In a model of doxorubicin-induced cardiotoxicity, fraxetin administration led to a significant decrease in the pro-inflammatory and pro-fibrotic molecules TGF-β1 and the NLRP3 inflammasome. mdpi.com Simultaneously, it increased the levels of the anti-inflammatory cytokine IL-10 and the antiviral cytokine IFN-α, thereby ameliorating the inflammatory processes in cardiac tissue. mdpi.com This hepatoprotective effect is also linked to its capacity to reduce inflammatory mediators such as TNF-α and IL-1β. medchemexpress.com The compound's anti-fibrotic effects in the liver are also associated with the modulation of inflammatory pathways. nih.gov

These findings underscore the compound's role in balancing immune responses by suppressing pro-inflammatory cascades and enhancing anti-inflammatory signals, suggesting its potential as a regulator of cellular immunity.

Table 1: Effects of this compound on Immune Response Mediators

| Mediator/Pathway | Effect | Model System | Reference |

|---|---|---|---|

| NF-κB Pathway | Inhibition | IL-1β-stimulated chondrocytes | nih.gov |

| NLRP3 Inflammasome | Decrease | Doxorubicin-treated rats (cardiac tissue) | mdpi.com |

| TGF-β1 | Decrease | Doxorubicin-treated rats (cardiac tissue) | mdpi.com |

| TNF-α | Decrease | Mouse model (liver) | medchemexpress.com |

| IL-1β | Decrease | Mouse model (liver) | medchemexpress.com |

| IL-10 | Increase | Doxorubicin-treated rats (cardiac tissue) | mdpi.com |

| IFN-α | Increase | Doxorubicin-treated rats (cardiac tissue) | mdpi.com |

Antiviral Properties and Host-Pathogen Interactions

The antiviral potential of coumarin (B35378) derivatives has been a subject of interest in scientific research. mdpi.com These compounds are explored for their ability to interfere with the viral life cycle, from entry and replication to the modulation of the host's response to infection. mdpi.commdpi.com The interactions between viral and host proteins are critical for viral infection, replication, and immune evasion, making them attractive targets for antiviral therapies. mdpi.com

While the broad class of coumarins has been investigated for antiviral effects, specific data on the direct inhibition of viral replication and entry by this compound is limited in the available literature. However, studies on related compounds provide insights into potential mechanisms. For instance, other coumarins like esculetin (B1671247) and its derivatives have demonstrated antiviral activity against viruses such as the Human Respiratory Syncytial Virus (RSV). mdpi.com Flavonoids, another class of phytochemicals structurally related to coumarins, are known to exhibit antiviral actions by inhibiting viral components like polymerases and proteases or by interfering with viral capsid proteins. nih.gov Hesperetin, a flavonoid, is noted for its potential to inhibit viral replication in pathways that modulate oxidative stress and inflammation for viruses like Influenza A and SARS-CoV-2. mdpi.com These findings suggest that coumarins as a structural class may interfere with crucial viral processes, though specific studies on this compound are needed to confirm this activity.

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a specific protein target, like a viral enzyme, to inhibit its function. ijcce.ac.irmdpi.com This method is instrumental in the early stages of drug discovery for identifying potential antiviral agents. ijcce.ac.ir

There are no specific molecular docking studies for this compound with viral proteins in the provided search results. However, such studies have been performed on structurally similar molecules, illustrating the potential of this approach. For example, the flavonoid quercetin (B1663063) has been studied through molecular docking for its binding potential to key protein targets of SARS-CoV-2, the virus that causes COVID-19. nih.govresearchgate.net These studies predict the binding affinity and interactions between the compound and viral proteins like the main protease (3CLpro), which is essential for viral replication. ijcce.ac.irresearchgate.net The docking scores and analysis of hydrogen bond interactions help to estimate the inhibitory potential of the compound. nih.gov Such computational explorations for this compound could elucidate its potential binding modes and inhibitory activity against various viral protein targets, guiding future experimental validation.

Enzyme Modulation and Inhibition

This compound (fraxetin) and related coumarins have been shown to modulate the activity of a wide range of enzymes, playing a role in processes from tissue degradation to metabolic regulation.

Hydrolases are enzymes that break down various components of the extracellular matrix, and their inhibition is a key strategy in preventing skin aging and tissue degradation. nih.gov Fraxetin has been found to inhibit the degradation of type II collagen by suppressing the secretion of matrix metalloproteinase-13 (MMP-13), a type of collagenase, in interleukin-1β-stimulated chondrocytes. nih.gov This indicates a protective effect on the extracellular matrix. nih.gov

While direct studies on fraxetin's effect on other hydrolases like tyrosinase, elastase, and hyaluronidase (B3051955) are not extensively detailed, research on structurally similar coumarins provides valuable insights. A study on a series of hydroxy-3-phenylcoumarins identified several compounds with potent inhibitory activity against these enzymes. nih.gov For example, 3-(4'-Bromophenyl)-5,7-dihydroxycoumarin was a strong inhibitor of both tyrosinase and collagenase. nih.gov Similarly, argan by-products, rich in polyphenols, have shown inhibitory effects against tyrosinase, collagenase, and elastase. mdpi.com These findings suggest that the coumarin scaffold is a promising backbone for designing inhibitors of skin-aging-related enzymes. nih.govnih.govmdpi.com

Table 2: Inhibitory Activity of Coumarins and Related Compounds on Hydrolases

| Compound/Extract | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| This compound (Fraxetin) | MMP-13 (Collagenase) | Suppressed secretion | nih.gov |

| 3-(4'-Bromophenyl)-5,7-dihydroxycoumarin | Tyrosinase | 1.05 µM | nih.gov |

| 3-(4'-Bromophenyl)-5,7-dihydroxycoumarin | Collagenase | 123.4 µM | nih.gov |

| 3-(3'-bromophenyl)-6,7-dihydroxycoumarin | Tyrosinase | - | nih.gov |

| 3-(3'-bromophenyl)-6,7-dihydroxycoumarin | Elastase | Inhibitory activity noted | nih.gov |

| 6,7-dihydroxy-3-(3'-hydroxyphenyl)coumarin | Collagenase | Inhibitory activity noted | nih.gov |

| 6,7-dihydroxy-3-(3'-hydroxyphenyl)coumarin | Hyaluronidase | Inhibitory activity noted | nih.gov |

| Argan Pulp Extract | Tyrosinase | ~170 µg/mL | mdpi.com |

| Argan Pulp Extract | Collagenase | ~100 µg/mL | mdpi.com |

| Argan Pulp Extract | Elastase | ~125 µg/mL | mdpi.com |

Fraxetin influences the activity of several oxidoreductases and metabolic enzymes, which is closely linked to its antioxidant properties. It has been shown to inhibit the activity of Cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolic activation of various toxins and a source of oxidative stress. medchemexpress.com In adipocytes, fraxetin treatment can activate ROS-scavenging genes, which include antioxidant enzymes like superoxide (B77818) dismutases (SODs) and catalase, while inhibiting NADPH oxidase, a major source of cellular reactive oxygen species (ROS). nih.gov

Furthermore, fraxetin treatment in Drosophila melanogaster has been shown to protect against oxidative stress by significantly increasing the reserves of glutathione (B108866) (GSH), a key cellular antioxidant. nih.gov The maintenance of GSH levels is critical for the function of glutathione-dependent enzymes such as glutathione peroxidase and glutathione reductase, which are vital oxidoreductases in cellular defense. A related compound, 7,8-dihydroxy-3-(4-methylphenyl) coumarin, was found to directly inhibit catalase in a dose-dependent manner and also suppress glutathione-S-transferase activity. Fraxetin also modulates key metabolic signaling pathways, such as phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), which are central to cellular metabolism and proliferation. mdpi.comnih.gov

Table 3: Effects of this compound and Related Coumarins on Oxidoreductases and Metabolic Enzymes

| Compound | Target Enzyme/System | Effect | Model System | Reference |

|---|---|---|---|---|

| This compound | CYP2E1 | Inhibition | Mouse model (liver) | medchemexpress.com |

| This compound | NADPH Oxidase | Inhibition | 3T3-L1 Adipocytes | nih.gov |

| This compound | ROS-Scavenging Genes (e.g., SODs, Catalase) | Activation | 3T3-L1 Adipocytes | nih.gov |

| This compound | Glutathione (GSH) Reserves | Increase | Drosophila melanogaster | nih.gov |

| 7,8-dihydroxy-3-(4-methylphenyl) coumarin | Catalase | Inhibition (IC₅₀ = 0.12 mM) | In vitro | |

| 7,8-dihydroxy-3-(4-methylphenyl) coumarin | Glutathione-S-transferase | Inhibition (IC₅₀ = 3.7 mM) | In vitro | |

| This compound | PI3K/JNK Signaling | Decrease | Hepatocellular Carcinoma Cells | nih.gov |

Kinetic Analysis of Enzyme Inhibition

A critical aspect of understanding the mechanism of action for any bioactive compound is the kinetic analysis of its interaction with enzymes. This analysis provides quantitative insights into the efficiency and nature of the inhibition, such as determining the concentration required for 50% inhibition (IC₅₀), the maximum reaction rate (Vmax), the Michaelis constant (Km), and the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Despite the interest in the biological activities of coumarin derivatives, a thorough review of the available scientific literature reveals a notable absence of specific studies detailing the kinetic analysis of enzyme inhibition by this compound. While research has been conducted on the enzyme-inhibitory potential of structurally similar coumarins, no published data on the IC₅₀ values, changes in Vmax and Km, or the specific type of enzyme inhibition for this compound could be identified.

Detailed Research Findings

Currently, there are no detailed research findings available in the public domain that specifically report on the kinetic parameters of enzyme inhibition by this compound.

Data Tables

To transparently represent the current state of research, the following table summarizes the lack of available data for the kinetic analysis of enzyme inhibition by this compound.

| Target Enzyme | IC₅₀ Value | Vmax | Km | Inhibition Type |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Structure Activity Relationship Sar Analysis of 6,8 Dihydroxy 5,7 Dimethoxycoumarin and Its Analogs

Influence of Hydroxyl and Methoxy (B1213986) Substitutions on Biological Activity

The presence and placement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the coumarin (B35378) ring are critical determinants of biological activity. Studies on various coumarin analogs have highlighted the distinct roles these substituents play in activities ranging from antimicrobial to anticancer.

For instance, in the context of antimicrobial activity against foodborne pathogens, coumarins containing a methoxy functional group, such as 7,8-dihydroxy-6-methoxycoumarin, demonstrated notable antimicrobial effects. researchgate.net Conversely, analogs with only hydroxyl groups, like 6,7-dihydroxycoumarin, showed no antimicrobial activity against the same pathogens. researchgate.net This suggests that the methoxy group is a key contributor to the antimicrobial properties of these coumarins. researchgate.net

In the realm of anticancer activity, particularly as Mcl-1 inhibitors, the interplay between hydroxyl and methoxy groups is more nuanced. Research has shown that a catechol (dihydroxy) group is a crucial feature for Mcl-1 inhibitory activity. nih.gov Methylation of this catechol group, converting the hydroxyls to methoxy groups, was found to decrease the inhibitory activity. nih.gov This indicates that free hydroxyl groups are essential for this specific biological action. The introduction of a hydroxyl group at the C-6 position of the coumarin scaffold led to a significant decrease in Mcl-1 inhibitory activity, while a C-7 hydroxyl substituent had little effect on the inhibition potency. nih.gov

The antioxidant capacity of coumarins is also heavily influenced by the number and position of hydroxyl groups. nih.gov The substitution patterns on daphnetin (B354214) (7,8-dihydroxycoumarin), a related compound, have been shown to create derivatives with potent antioxidant activity. frontiersin.org

The following table summarizes the influence of hydroxyl and methoxy substitutions on the biological activity of selected coumarin derivatives.

| Compound | Substituents | Biological Activity | Source |

| 7,8-Dihydroxy-6-methoxycoumarin | 7,8-dihydroxy, 6-methoxy | Notable antimicrobial activity | researchgate.net |

| 6,7-Dihydroxycoumarin | 6,7-dihydroxy | No antimicrobial activity | researchgate.net |

| 7-Hydroxycoumarin | 7-hydroxy | No antimicrobial activity | researchgate.net |

| 6,7-Dimethoxycoumarin | 6,7-dimethoxy | Notable antimicrobial activity | researchgate.net |

| 7-Methoxycoumarin | 7-methoxy | Notable antimicrobial activity | researchgate.net |

| Coumarin with catechol group | Dihydroxy | Key for Mcl-1 inhibitory activity | nih.gov |

| Methylated catechol coumarin | Dimethoxy | Decreased Mcl-1 inhibitory activity | nih.gov |

Positional Isomerism and Functional Group Effects on Efficacy

The specific location of functional groups on the coumarin nucleus, known as positional isomerism, significantly impacts the efficacy of these compounds. Even minor changes in the placement of a substituent can lead to substantial differences in biological activity.

SAR studies have revealed that for anticancer activity, substitution at the C-6 position of the coumarin nucleus generally yields the best results, followed by substitution at the C-8 position. nih.gov In the context of Mcl-1 inhibition, the introduction of a hydrophobic electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin enhanced its inhibitory capacity, whereas a hydrophilic group at the same position was detrimental to its potency. nih.gov

The position of substitution also affects physical properties like solubility, which in turn can influence bioavailability. For example, substitution at the C-4 position of the coumarin ring tends to decrease solubility in supercritical CO₂ more significantly than substitution at the C-7 position. researchgate.net The addition of two hydroxyl groups to the coumarin structure can render the compound unextractable under certain conditions. researchgate.net

The table below illustrates the effect of positional isomerism on the biological activity of coumarin derivatives.

| Compound/Substitution Position | Functional Group | Effect on Efficacy | Source |

| C-6 substitution | Varied | Generally the best for anticancer activity | nih.gov |

| C-8 substitution | Varied | Second best for anticancer activity | nih.gov |

| C-4 position of 6,7-dihydroxycoumarin | Hydrophobic electron-withdrawing group | Enhanced Mcl-1 inhibitory capacity | nih.gov |

| C-4 position of 6,7-dihydroxycoumarin | Hydrophilic group | Unbeneficial for Mcl-1 inhibitory potency | nih.gov |

| C-4 substitution | Varied | Tends to reduce solubility more than C-7 substitution | researchgate.net |

Comparative Analysis with Other Coumarin Structural Classes

The biological profile of 6,8-dihydroxy-5,7-dimethoxycoumarin can be better understood by comparing it with other structural classes of coumarins. One such comparison can be made with esculetin (B1671247) (6,7-dihydroxycoumarin) and its derivatives.

A synthetic derivative, 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one, which is a positional isomer of the target compound, can be considered a derivative of both esculetin and the natural coumarin sabandin. mdpi.com Its structure differs from esculetin by the addition of two methoxy groups at positions 5 and 8. mdpi.com Oxygenated derivatives of coumarins, in general, are known to be biologically active substances found in many medicinal plants, exhibiting a wide range of activities including antioxidant, anti-inflammatory, and anticancer effects. mdpi.com

4-hydroxycoumarins represent another important structural class, with many derivatives possessing therapeutic effects. nih.gov The unique chemical structure of coumarins allows them to bind to various biological targets through different types of interactions, such as hydrophobic interactions, pi-stacking, and hydrogen bonding. frontiersin.org

The following table provides a comparative overview of different coumarin structural classes.

| Coumarin Structural Class | Key Features | Notable Biological Activities | Source |

| Oxygenated Coumarins (e.g., esculetin derivatives) | Presence of multiple hydroxyl and/or methoxy groups | Antioxidant, anti-inflammatory, anticancer, neuroprotective | mdpi.com |

| 4-Hydroxycoumarins | Hydroxyl group at the C-4 position | Anticoagulant | nih.gov |

| 3-Substituted Coumarins | Substitution at the C-3 position | Diverse, depending on the substituent | nih.govfrontiersin.org |

| Furanocoumarins | Furan ring fused to the coumarin nucleus | Varied, including photosensitizing properties | frontiersin.org |

| Pyranocoumarins | Pyran ring fused to the coumarin nucleus | Varied pharmacological effects | frontiersin.org |

Computational Chemistry Approaches to SAR

Computational chemistry offers powerful tools to investigate the structure-activity relationships of coumarins at a molecular level. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking can provide deep insights into the structural requirements for biological activity.

For instance, a 3D-QSAR model has been developed to explore the structural features of coumarins necessary for potent Mcl-1 inhibition. nih.gov Such models can predict the activity of novel compounds and guide the design of more effective inhibitors. In conjunction with 3D-QSAR, molecular docking studies can be used to understand the binding interactions between coumarin derivatives and their target proteins. nih.gov For example, the most potent Mcl-1 inhibitory compound in one study was docked to the binding site of the Mcl-1 protein to elucidate the key interactions. nih.gov

Density Functional Theory (DFT) is another computational method that has been employed to study the properties of coumarin derivatives. nih.gov These calculations can help in understanding the electronic properties and reactivity of the molecules, which are fundamental to their biological actions. nih.gov

Advanced Research Methodologies and Future Directions

Omics Technologies in Coumarin (B35378) Research

The application of "omics" technologies, such as metabolomics and proteomics, is revolutionizing coumarin research. Metabolomics, the large-scale study of small molecules or metabolites, can help identify the byproducts of 6,8-Dihydroxy-5,7-dimethoxycoumarin after it has been processed by the body. This provides crucial insights into its bioavailability and how it interacts with biological systems.

Proteomics, which focuses on the comprehensive analysis of proteins, allows researchers to understand how this coumarin affects cellular function at the protein level. By identifying which proteins the compound interacts with, scientists can pinpoint the specific pathways and mechanisms through which it exerts its effects. This is particularly valuable in fields like cancer research, where understanding a compound's influence on cell proliferation and survival is key. mdpi.com

In Vitro Cellular Models for Mechanism of Action Elucidation

In vitro cellular models are indispensable tools for dissecting the precise mechanisms of action of this compound. These controlled laboratory environments allow for detailed investigation into how the compound affects various cell types, including cancer cell lines. mdpi.com

Recent studies on other coumarin derivatives have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells and to enhance the effectiveness of existing chemotherapy drugs. mdpi.com For instance, some coumarins have shown significant cytotoxic and pro-apoptotic effects in leukemia, melanoma, breast, and colon cancer cell lines. mdpi.com By utilizing these models, researchers can explore the potential of this compound as a standalone therapeutic agent or in combination with other treatments.

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The development of highly sensitive analytical techniques is crucial for detecting and quantifying trace amounts of this compound and its metabolites in biological samples. Techniques such as High-Performance Liquid Chromatography (HPLC) are being used for the simultaneous determination of multiple coumarins in various matrices. perflavory.com These methods are essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of the compound.

Furthermore, these advanced analytical tools are vital for creating detailed metabolite profiles, offering a comprehensive picture of the compound's journey through the body and its ultimate fate.

Emerging Research Areas for this compound

While research on this compound is still in its early stages, the broader field of coumarin research points to several promising areas of investigation. Given the known anti-inflammatory, antioxidant, and anticancer properties of many coumarins, future research on this specific compound could focus on these areas. japer.in

Other emerging applications for coumarins include their potential use in managing neurodegenerative diseases like Alzheimer's and Parkinson's, as well as their role as antiviral and antibacterial agents. nih.govmdpi.com The unique structural features of this compound may offer novel therapeutic possibilities within these and other disease contexts.

Challenges and Opportunities in Coumarin Research

Despite the therapeutic promise of coumarins, several challenges remain. A significant hurdle is translating the wealth of preclinical data into clinically effective treatments. japer.in Issues such as bioavailability and the potential for adverse effects at high concentrations require careful consideration. nih.govfuturemarketinsights.com

However, these challenges also present opportunities for innovation. The development of novel drug delivery systems, such as those utilizing nanotechnology, could help improve the bioavailability and targeting of coumarin-based therapies. mdpi.com Additionally, the synthesis of new coumarin derivatives with enhanced efficacy and safety profiles is an active area of research. japer.in As our understanding of the molecular mechanisms of coumarins deepens, so too will our ability to harness their full therapeutic potential for a wide range of diseases.

Q & A

Q. What are the standard methodologies for isolating 6,8-dihydroxy-5,7-dimethoxycoumarin from natural sources like Pelargonium sidoides?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (e.g., water-acetonitrile with 0.1% formic acid) is widely used . For P. sidoides, a validated protocol includes column chromatography with silica gel and Sephadex LH-20, coupled with UV detection at 254–320 nm to track coumarin-rich fractions . Structural confirmation relies on mass spectrometry (e.g., negative-ion FAB-MS for molecular ion [M⁻] at m/z 253) and NMR spectroscopy, though signal complexity in mixtures may require preparative HPLC for purification .

Q. How is this compound structurally distinguished from related coumarins?

Key diagnostic features include:

- NMR : Distinct aromatic proton signals (e.g., δ 6.2–6.8 ppm for H-3 and H-4) and methoxy group resonances (δ 3.8–4.0 ppm).

- Mass spectrometry : Deprotonated molecular ion at m/z 253 and fragmentation patterns (e.g., loss of methoxy groups or sulfate derivatives at m/z 317) .

- Chromatographic behavior : Retention times in HPLC compared to authenticated standards, with deviations indicating sulfated derivatives or structural analogs .

Q. What are the primary biological activities reported for this compound?

- Antibacterial : Bacteriostatic activity against Gram-positive bacteria (e.g., E. coli), attributed to methoxy group lipophilicity enhancing membrane penetration .

- Antioxidant/anticancer : Synergistic effects with gallic acid and proanthocyanidins in radical scavenging and apoptosis induction .

- Immunomodulatory : Enhances cytokine modulation in P. sidoides extracts, linked to interactions with toll-like receptors (TLRs) .

Advanced Research Questions

Q. How can researchers address contradictory data on the compound’s bioactivity across studies?

Contradictions often arise from:

- Structural analogs : Sulfated derivatives (e.g., 6- or 8-monosulfates) may co-elute in HPLC, altering observed activity .

- Synergistic vs. isolated effects : Bioactivity in crude extracts (e.g., P. sidoides) may differ from pure compound studies due to matrix interactions .

- Experimental design : Variations in bacterial strains, cell lines, or assay conditions (e.g., pH, solubility in DMSO vs. ethanol) impact results .

Methodological resolution:

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity studies?

- Iodination/bromination : Introduce halogens at C-6 or C-8 via electrophilic substitution, monitored by X-ray crystallography for regioselectivity (e.g., 6,8-diiodo derivative, C–I bond length 2.1 Å) .

- Sulfation : Use sulfur trioxide-pyridine complex to generate sulfate esters, confirmed by FAB-MS (m/z 317) and ion-exchange chromatography .

- Protecting groups : Temporarily block hydroxyl groups with acetyl or benzyl groups during methoxy substitutions to prevent side reactions .

Q. How can researchers mitigate analytical challenges in quantifying this compound in complex matrices?

- HPLC-DAD/UV : Use wavelength-specific detection (e.g., 280 nm for coumarins) and internal standards (e.g., scopoletin) .

- LC-MS/MS : Employ MRM transitions (e.g., m/z 253 → 209 for quantification) to enhance specificity in plant extracts .

- Data normalization : Account for matrix effects by spiking recovery standards and validating with standard addition curves .

Q. What mechanistic insights explain its role in SARS-CoV-2 inhibition?

- Viral entry inhibition : Potential disruption of spike protein-ACE2 interaction via coumarin’s aromatic stacking, as hypothesized for P. sidoides extracts .

- Protease inhibition : Molecular docking studies suggest binding to viral 3CLpro (main protease), though validation via enzymatic assays (e.g., fluorescence resonance energy transfer) is ongoing .

Methodological Notes

- Handling and storage : Store in airtight glass containers at 4°C, protected from light, due to sensitivity to oxidation and humidity .

- Safety protocols : Use PPE (nitrile gloves, safety goggles) and local exhaust ventilation during synthesis or extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.